molecular formula C12H12N2O B11810548 4-Oxo-1-(o-tolyl)pyrrolidine-3-carbonitrile

4-Oxo-1-(o-tolyl)pyrrolidine-3-carbonitrile

Cat. No.: B11810548
M. Wt: 200.24 g/mol
InChI Key: AWSCKMVNRFCQAO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-1-(o-tolyl)pyrrolidine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of o-toluidine with ethyl cyanoacetate, followed by cyclization and oxidation steps . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-1-(o-tolyl)pyrrolidine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Oxo-1-(o-tolyl)pyrrolidine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Oxo-1-(o-tolyl)pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The compound’s oxo and carbonitrile groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different substituents.

    Pyrrolizines: Compounds with a fused pyrrolidine ring system.

    Prolinol: A hydroxylated pyrrolidine derivative.

Uniqueness

4-Oxo-1-(o-tolyl)pyrrolidine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an oxo group, an o-tolyl group, and a carbonitrile group makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research .

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

1-(2-methylphenyl)-4-oxopyrrolidine-3-carbonitrile

InChI

InChI=1S/C12H12N2O/c1-9-4-2-3-5-11(9)14-7-10(6-13)12(15)8-14/h2-5,10H,7-8H2,1H3

InChI Key

AWSCKMVNRFCQAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CC(C(=O)C2)C#N

Origin of Product

United States

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